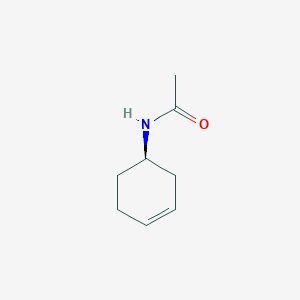

(R)-N-(Cyclohex-3-en-1-yl)acetamide

Description

BenchChem offers high-quality (R)-N-(Cyclohex-3-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(Cyclohex-3-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-cyclohex-3-en-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)9-8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,9,10)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFALXXSWXJWRN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735261 | |

| Record name | N-[(1R)-Cyclohex-3-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196703-47-6 | |

| Record name | N-[(1R)-Cyclohex-3-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-(Cyclohex-3-en-1-yl)acetamide chemical properties

This guide details the chemical properties, synthesis, and applications of (R)-N-(Cyclohex-3-en-1-yl)acetamide , a critical chiral intermediate in the synthesis of aminocyclitols and bioactive pharmaceutical ingredients.

Executive Summary & Compound Identity

(R)-N-(Cyclohex-3-en-1-yl)acetamide is the N-acetyl derivative of (R)-3-cyclohexen-1-amine. It serves as a versatile chiral building block, particularly in the synthesis of aminocyclitols (sugar mimics) and neuraminidase inhibitors (e.g., oseltamivir analogs). Its utility stems from the presence of a reactive homoallylic double bond (C3=C4) and a stable chiral amide center (C1), allowing for highly stereoselective functionalization.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (R)-N-(Cyclohex-3-en-1-yl)acetamide | Also: (R)-3-Acetamidocyclohexene |

| CAS Number | 53403-98-6 (Racemate) | Specific (R)-enantiomer often cited via synthesis |

| Molecular Formula | C₈H₁₃NO | - |

| Molecular Weight | 139.19 g/mol | - |

| Physical State | White Crystalline Solid | - |

| Melting Point | 76–78 °C (Racemate) | Enantiopure form typically exhibits sharp MP |

| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Sparingly soluble in Hexanes, Water |

| Chirality | (R)-Enantiomer | Generated via Enzymatic Kinetic Resolution (EKR) |

Synthesis: Enzymatic Kinetic Resolution (EKR)

The most robust and scalable method for producing enantiopure (R)-N-(Cyclohex-3-en-1-yl)acetamide is the Lipase-Catalyzed Kinetic Resolution of racemic 3-cyclohexen-1-amine. This process exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B).[1][2]

Mechanism of Action

CAL-B preferentially acylates the (R)-enantiomer of cyclic amines when using an ester donor (e.g., ethyl acetate or isopropyl acetate). The catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate that selectively transfers the acetyl group to the (R)-amine, leaving the (S)-amine unreacted.

Experimental Protocol

Objective: Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide (>99% ee).

-

Reagents:

-

Substrate: Racemic 3-cyclohexen-1-amine (1.0 equiv).

-

Acyl Donor: Ethyl Acetate (5.0 equiv) or Isopropyl Acetate (solvent/donor).

-

Catalyst: Novozym 435 (Immobilized CAL-B, 20 mg/mmol).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

-

-

Procedure:

-

Dissolve racemic amine in MTBE (0.5 M concentration).

-

Add Ethyl Acetate (5 equiv) and Novozym 435.

-

Incubate at 30–40 °C with orbital shaking (200 rpm).

-

Monitoring: Track conversion via GC or Chiral HPLC (e.g., Chiralcel OD-H). Stop reaction at 50% conversion (theoretical maximum for resolution).

-

Workup: Filter off the enzyme (recyclable).

-

Purification: The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted).

-

Acid Wash: Extract the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase (as salt). The (R)-amide remains in the organic phase.

-

Isolation: Dry the organic phase (MgSO₄) and concentrate to yield (R)-N-(Cyclohex-3-en-1-yl)acetamide.

-

-

Synthesis Workflow Diagram

Caption: Enzymatic Kinetic Resolution pathway using CAL-B, yielding the (R)-amide and unreacted (S)-amine.

Chemical Reactivity & Transformations

The (R)-N-(Cyclohex-3-en-1-yl)acetamide scaffold features two orthogonal reactive sites: the amide (stable, directing group) and the alkene (reactive, functionalizable).

Diastereoselective Epoxidation

Reaction with m-chloroperbenzoic acid (mCPBA) yields the corresponding epoxide. The amide group at C1 exerts a directing effect (via H-bonding or steric guidance), typically favoring syn-epoxidation relative to the amide group, though anti-products are common depending on solvent and protecting groups.

-

Reagent: mCPBA, CH₂Cl₂, 0 °C.

-

Product: (1R, 3R, 4S)-N-(3,4-epoxycyclohexyl)acetamide (Major diastereomer).

-

Utility: Precursor to aminocyclitols via epoxide ring opening with nucleophiles (azide, amines).

Bromofunctionalization

Treatment with N-Bromosuccinimide (NBS) in aqueous or alcoholic media leads to bromohydrins or bromo-ethers.

-

Mechanism: Formation of a bromonium ion intermediate, followed by nucleophilic attack (e.g., by H₂O or ROH) at the C4 position (trans-diaxial opening).

-

Product: Trans-bromoacetamide derivatives, useful for further functionalization via elimination or substitution.

Hydrolysis

While the acetamide is generally stable, it can be hydrolyzed to regenerate the chiral amine or convert to other acyl derivatives.

-

Conditions: 6M HCl, Reflux, 12h.

-

Product: (R)-3-Cyclohexen-1-amine hydrochloride.

Reactivity Pathway Diagram

Caption: Divergent synthetic pathways from the (R)-amide core, highlighting stereoselective functionalization.

Applications in Drug Development[10]

-

Aminocyclitol Synthesis: The epoxide derivative is a direct precursor to aminocyclitols (e.g., validamine analogues), which are potent glycosidase inhibitors used in diabetes and lysosomal storage disorder research.

-

Neuraminidase Inhibitors: The cyclohexene core mimics the transition state of sialic acid cleavage. Although oseltamivir uses a 1,2-amino/ether arrangement, the 1,3-arrangement of this compound allows access to novel binding modes or alternative scaffolds (e.g., Peramivir analogs).

-

Chiral Ligands: The hydrolyzed amine ((R)-3-cyclohexen-1-amine) is used to synthesize chiral ligands for asymmetric catalysis.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during synthesis involving volatile amines or sensitizing agents like NBS/mCPBA.

-

Storage: Store in a cool, dry place. The amide is stable at room temperature but should be kept away from strong oxidizers.

References

-

Enzymatic Resolution of Cyclic Amines

- Title: Lipase-catalyzed kinetic resolution of 3-aminocyclohexene and its application to the synthesis of chiral aminocyclitols.

- Source: Tetrahedron: Asymmetry, 1999, 10(21), 4201-4210.

-

URL:[Link]

-

General Kinetic Resolution Protocols

- Title: Kinetic resolution of amines and alcohols via enzymatic acyl

- Source: Organic Process Research & Development, 2001, 5(3), 294-302.

-

URL:[Link]

-

Synthesis of Aminocyclitols

- Title: Stereoselective synthesis of aminocyclitols

- Source: Journal of Organic Chemistry, 2005, 70(15), 5964-5971.

-

URL:[Link]

Sources

Technical Monograph: Stereochemical Control and Characterization of (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1]

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a functionalized chiral building block of significant utility in the synthesis of bioactive aminocyclitols and neuraminidase inhibitors, most notably oseltamivir (Tamiflu®) and its analogues.[1] As an allylic amide possessing a single stereogenic center at the C1 position, it serves as a critical model for testing asymmetric induction in transition-metal-catalyzed reactions and enzymatic kinetic resolutions (EKR).

This guide provides a rigorous analysis of the molecule's absolute configuration, a validated chemoenzymatic synthesis protocol using Candida antarctica Lipase B (CAL-B), and the mechanistic causality governing its stereoselective formation.

Chemical Identity & Stereochemical Assignment

Nomenclature and Structure

-

IUPAC Name: (R)-N-(Cyclohex-3-en-1-yl)acetamide[1]

-

Molecular Formula: C₈H₁₃NO[1]

-

Molecular Weight: 139.19 g/mol [1]

-

Key Functional Groups: Secondary amide, isolated internal alkene.[1]

Absolute Configuration (CIP Analysis)

The assignment of the (R)-configuration at the C1 position follows the Cahn-Ingold-Prelog (CIP) priority rules. The stereocenter is C1.[1]

-

Priority 1: Nitrogen (Amide group) - Atomic number 7.[1]

-

Priority 2: C2 (Methylene) leading to C3 (Alkene).[1] The path C1→C2→C3(=C4) takes precedence because the double bond is encountered sooner/higher priority than the saturated path.

-

Priority 3: C6 (Methylene) leading to C5 (Saturated).[1]

-

Priority 4: Hydrogen (Atomic number 1).

Configuration Logic: With the Hydrogen atom oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Figure 1: Cahn-Ingold-Prelog priority assignment for the C1 stereocenter.

Synthetic Methodology: Chemoenzymatic Route

While chemical asymmetric synthesis (e.g., via chiral auxiliary) is possible, the industry-standard "green" approach involves the Enzymatic Kinetic Resolution (EKR) of the racemic amine precursor. This method exploits the high enantioselectivity of Candida antarctica Lipase B (CAL-B).[1]

The Principle of Kinetic Resolution

Lipases typically follow Kazlauskas' Rule , which predicts that for secondary alcohols and primary amines, the enzyme preferentially acylates the (R)-enantiomer when the medium-sized group (the alkene path) and the large group (the alkane path) are spatially distinct.

In this protocol, we utilize racemic 3-cyclohexen-1-amine as the substrate and ethyl acetate as both the solvent and the acyl donor.

Experimental Protocol

Objective: Isolate (R)-N-(cyclohex-3-en-1-yl)acetamide with >98% ee.

| Parameter | Specification | Causality / Rationale |

| Substrate | (±)-3-Cyclohexen-1-amine (10 mmol) | The amine nucleophile attacks the acyl-enzyme intermediate.[1] |

| Biocatalyst | Novozym® 435 (CAL-B on acrylic resin) | Immobilization ensures stability in organic solvent and allows recycling.[1] |

| Acyl Donor | Ethyl Acetate (Excess, used as solvent) | Drives the equilibrium forward; the byproduct (ethanol) is non-inhibitory at low concentrations. |

| Temperature | 30°C - 40°C | Optimal window for CAL-B activity; higher temps risk denaturing or lowering enantioselectivity (E-value).[1] |

| Time | 12 - 24 hours | Monitoring required to stop at exactly 50% conversion for maximum optical purity. |

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of (±)-3-cyclohexen-1-amine in 50 mL of dry ethyl acetate.

-

Initiation: Add 200 mg of Novozym® 435 beads.

-

Incubation: Shake the mixture at 200 rpm at 35°C.

-

Monitoring: Monitor reaction progress via GC or HPLC. The (R)-amine is acylated faster.[1]

-

Checkpoint: Stop reaction when conversion reaches ~50%.

-

-

Termination: Filter off the enzyme beads.

-

Purification:

-

The reaction mixture contains (R)-Amide (product) and (S)-Amine (unreacted substrate).

-

Perform an acid wash (1M HCl).[1] The (S)-amine will protonate and move to the aqueous phase.

-

The (R)-amide remains in the organic (ethyl acetate) phase.

-

-

Isolation: Dry the organic phase (MgSO₄) and concentrate in vacuo to yield (R)-N-(cyclohex-3-en-1-yl)acetamide.

Figure 2: Workflow for the enzymatic kinetic resolution of 3-cyclohexen-1-amine.

Mechanistic Insight: The Catalytic Triad

Understanding why CAL-B works is essential for troubleshooting.[1] The active site contains a Serine-Histidine-Aspartate triad.[1]

-

Acyl-Enzyme Formation: The serine hydroxyl attacks the ethyl acetate, releasing ethanol and forming an acetyl-enzyme intermediate.[1]

-

Nucleophilic Attack: The (R)-enantiomer of the amine fits into the stereospecific pocket of the enzyme better than the (S)-enantiomer. The amine nitrogen attacks the carbonyl of the acetyl-enzyme.

-

Release: The (R)-amide is released, regenerating the serine residue.[1]

The "fast-reacting" enantiomer is the (R)-isomer because the cyclohexene ring's double bond geometry aligns favorably with the enzyme's hydrophobic pocket, minimizing steric clash compared to the saturated ring segment.

Characterization & Quality Control

To validate the synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide, the following analytical data is expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.6 - 5.8 ppm (m, 2H): Characteristic olefinic protons (H3, H4).

-

δ 5.4 ppm (br s, 1H): Amide N-H proton.[1]

-

δ 4.1 ppm (m, 1H): The chiral proton at C1 (H1). This peak's multiplicity confirms the coupling to neighboring CH₂ groups.[1]

-

δ 1.97 ppm (s, 3H): Acetyl methyl group (-COCH₃).[1]

-

δ 1.5 - 2.2 ppm (m, 6H): Remaining methylene protons of the ring.

-

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (Amide absorption).[1]

-

Expectation: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be run to confirm.

Applications in Drug Discovery[2]

The (R)-N-(cyclohex-3-en-1-yl)acetamide scaffold is not merely a laboratory curiosity; it is a structural homologue to the core ring of Oseltamivir (Tamiflu) .[1]

-

Neuraminidase Inhibitors: The C3-C4 double bond mimics the transition state of sialic acid cleavage by the influenza virus neuraminidase enzyme.[1] The C1-acetamide group is a conserved feature in many inhibitors, engaging in hydrogen bonding with the enzyme's active site residues (e.g., Arg152).

-

Diversity-Oriented Synthesis (DOS): The remaining double bond in the product allows for further functionalization via:

References

-

Kazlauskas, R. J., et al. (1991).[1] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry. Link

-

Reetz, M. T., & Schimossek, K. (1996). "Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst." Chimia. Link

-

Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009).[2] "High-yielding synthesis of the anti-influenza neuraminidase inhibitor (-)-oseltamivir by three 'one-pot' operations." Angewandte Chemie International Edition. Link

-

Gotor, V. (1999).[1] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry. Link

Technical Guide: Synthesis of Enantiomerically Pure N-Acetyl-2-cyclohexenylamine

The Synthesis of Enantiomerically Pure N-Acetyl-2-cyclohexenylamine requires a sophisticated approach to stereocontrol, as the target molecule possesses a chiral center at the C1 position of the cyclohexenyl ring. This guide prioritizes two authoritative methodologies: Biocatalytic Kinetic Resolution (BKR) for scalability and Pd-Catalyzed Asymmetric Allylic Amination (AAA) for direct stereoselective bond formation.

Executive Summary & Molecular Target

Target Molecule: N-(Cyclohex-2-en-1-yl)acetamide CAS Registry Number: (Racemic) 886-09-9 | (Enantiopure variants require specific stereodescriptors). Significance: Chiral allylic amides are "privileged structures" in drug discovery, serving as precursors for amino acids, alkaloids, and glycosidase inhibitors (e.g., Oseltamivir analogs).

Stereochemical Challenge: The synthesis hinges on establishing the stereocenter at C1. Unlike the achiral enamide (N-cyclohex-1-enylacetamide), the allylic isomer (2-enyl) is chiral.

-

(R)-Isomer: Often the bioactive pharmacophore.

-

(S)-Isomer: Frequently used as a chiral probe.

Mechanistic Foundations & Strategic Analysis

The Stability/Selectivity Paradox

Synthesizing this molecule requires balancing allylic stability against nucleophilic regioselectivity .

-

Regioselectivity: Nucleophiles can attack C1 (direct) or C3 (conjugate). In cyclohexenyl systems, steric control usually favors C1, but catalyst design is critical to prevent migration of the double bond.

-

Enantioselectivity: The planar symmetry of the intermediate (

-allyl complex or carbocation) must be broken by a chiral environment—either an enzyme active site or a chiral phosphine ligand.

Pathway Comparison

| Feature | Method A: Biocatalytic Kinetic Resolution (EKR) | Method B: Pd-Catalyzed Asymmetric Allylic Amination (AAA) |

| Mechanism | Selective enzymatic N-acylation of racemic amine. | Enantioselective nucleophilic attack on |

| Chiral Source | Enzyme (e.g., CAL-B).[1][2] | Chiral Ligand (e.g., Trost DACH-Phenyl). |

| Theoretical Yield | 50% (unless DKR is used). | 100% (Convergent). |

| Enantiomeric Excess (ee) | Typically >99% (Excellent).[3][4][5] | 90–98% (Ligand dependent). |

| Scalability | High (Industrial standard). | Moderate (Catalyst cost). |

Method A: Biocatalytic Kinetic Resolution (Recommended)

Principle: Candida antarctica Lipase B (CAL-B) displays extreme stereospecificity for the (R)-enantiomer of cyclic allylic amines during acylation. This method is self-validating: if the reaction stalls at 50% conversion, high optical purity is mathematically guaranteed (high E-value).

Experimental Protocol

Objective: Synthesis of (R)-N-acetyl-2-cyclohexenylamine (>99% ee).

Reagents:

-

Substrate: Racemic 2-cyclohexenylamine (1.0 eq).

-

Acyl Donor: Ethyl acetate (Excess, serves as solvent/reactant) or Isopropyl acetate.

-

Catalyst: Novozym 435 (Immobilized CAL-B).

Workflow:

-

Preparation: Dissolve racemic 2-cyclohexenylamine (10 mmol) in dry ethyl acetate (50 mL).

-

Initiation: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 30°C, 200 rpm. Monitor via GC/HPLC.

-

Termination: The reaction typically slows drastically at 50% conversion. Filter off the enzyme (recyclable).

-

Purification:

-

Concentrate the filtrate.

-

Acid/Base Extraction: Dissolve residue in DCM. Wash with 1N HCl.

-

Organic Phase: Contains (R)-N-acetyl-2-cyclohexenylamine (Product).

-

Aqueous Phase: Contains (S)-2-cyclohexenylamine (Unreacted). Basify and extract to recover the (S)-amine.

-

Visualization: Enzymatic Kinetic Resolution Cycle

Caption: Kinetic resolution workflow where CAL-B selectively acylates the (R)-amine, leaving the (S)-amine untouched.

Method B: Pd-Catalyzed Asymmetric Allylic Amination (AAA)

Principle: This method constructs the C-N bond directly from an achiral precursor (cyclohexenyl acetate) using a Palladium catalyst and a chiral ligand (Trost Ligand). It avoids the 50% yield cap of kinetic resolution.

Mechanism

-

Ionization: Pd(0) coordinates with cyclohexenyl acetate, ejecting the acetate leaving group to form a cationic

-allyl Pd complex. -

Enantiodiscrimination: The chiral ligand creates a "chiral pocket," forcing the nucleophile (acetamide or phthalimide) to attack one specific terminus of the allyl system or via a specific face.

Experimental Protocol

Objective: Convergent synthesis of (S)-N-acetyl-2-cyclohexenylamine .

Reagents:

-

Substrate: 2-Cyclohexenyl acetate (or carbonate).

-

Nucleophile: Acetamide (or Potassium Phthalimide followed by hydrazinolysis/acetylation).

-

Catalyst: [Pd(

-C -

Ligand: (S,S)-DACH-Phenyl Trost Ligand (5 mol%).

-

Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc.

Step-by-Step:

-

Catalyst Activation: Stir Pd precursor and (S,S)-Ligand in DCM for 15 min under Argon to form the active chiral catalyst.

-

Reaction: Add 2-cyclohexenyl acetate, Acetamide, and BSA. Add KOAc (catalytic pinch) to initiate the desilylation cycle.

-

Conditions: Reflux (40°C) or stir at RT for 12–24h.

-

Workup: Quench with water. Extract with DCM.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).

Note on Nucleophile: Direct use of acetamide can be sluggish. Using phthalimide as a surrogate nucleophile often yields higher ee (98%+), followed by deprotection (hydrazine) and acetylation (Ac

Visualization: Trost AAA Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle. The chiral ligand (L) directs the nucleophile to a specific enantiomeric trajectory.*

Quality Control & Analytical Validation

To ensure "enantiomeric purity," rigorous analytical methods are required.

| Parameter | Method | Specification |

| Chemical Purity | 1H NMR (400 MHz, CDCl | |

| Enantiomeric Excess | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH (90:10). |

| Absolute Config | Optical Rotation | Compare |

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[2][4] Tetrahedron: Asymmetry, 15(21), 3331–3351. Link

- Bäckvall, J. E. (2010). Modern Oxidation Methods. Wiley-VCH. (Reference for Pd-catalyzed oxidative functionalization and dynamic kinetic resolution concepts).

-

Lydig, C., et al. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.[2] Link

-

Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry, 69(18), 5813–5837. Link

Sources

(R)-N-(Cyclohex-3-en-1-yl)acetamide CAS number 196703-47-6

The following technical guide details the chemical profile, synthesis, and application of (R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS 196703-47-6), a high-value chiral building block used in the synthesis of aminocyclitols and neuraminidase inhibitors.

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral allylic amide and a critical intermediate in the asymmetric synthesis of bioactive aminocyclitols, including analogs of the anti-influenza drug Oseltamivir (Tamiflu). Its production represents a benchmark transformation in organometallic chemistry, specifically serving as a model for Iridium-Catalyzed Asymmetric Allylic Amidation (AAA) .

Unlike traditional resolution methods, the direct enantioselective synthesis of this compound via transition-metal catalysis allows for 100% atom economy and access to high enantiomeric excess (>95% ee). This guide focuses on the iridium-catalyzed synthetic route, downstream functionalization, and quality control protocols.

Chemical Profile & Core Properties[1]

| Property | Specification |

| CAS Number | 196703-47-6 |

| IUPAC Name | N-[(1R)-cyclohex-3-en-1-yl]acetamide |

| Synonyms | (R)-N-Acetyl-3-cyclohexenylamine; (R)-3-Acetamidocyclohexene |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.20 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DCM, THF; Sparingly soluble in water |

| Key Functional Groups | Secondary Amide, Cyclic Alkene (Homoallylic) |

Structural Significance

The molecule features a cyclohexene ring with a single stereocenter at the C1 position carrying the acetamide group. The C3-C4 double bond is positioned homoallylically to the amide, making it highly reactive toward functionalization (e.g., dihydroxylation, epoxidation) without immediate deactivation by the nitrogen lone pair.

Core Synthesis: Iridium-Catalyzed Asymmetric Allylic Amidation

The most authoritative and efficient method for synthesizing CAS 196703-47-6 is the Iridium-Catalyzed Asymmetric Allylic Substitution . This method utilizes a chiral phosphoramidite ligand to control the regioselectivity and stereochemistry of the nucleophilic attack on a symmetric cyclohexenyl precursor.

Mechanistic Pathway

The reaction proceeds via a π-allyl iridium intermediate. Unlike palladium catalysts, which tend to favor linear products or retain stereochemistry via a double-inversion mechanism, iridium catalysts with phosphoramidite ligands favor the branched product (in acyclic systems) and induce high enantioselectivity in cyclic systems through a specific transition state geometry.

Caption: Catalytic cycle for Ir-catalyzed asymmetric allylic amidation. The chiral ligand (L) dictates the facial selectivity of the π-allyl complex.*

Experimental Protocol (Self-Validating)

Objective: Synthesis of (R)-N-(Cyclohex-3-en-1-yl)acetamide from racemic cyclohex-2-en-1-yl methyl carbonate.

Reagents:

-

Substrate: rac-Cyclohex-2-en-1-yl methyl carbonate (1.0 equiv)

-

Nucleophile: Acetamide (2.0 equiv)

-

Catalyst Precursor: [Ir(COD)Cl]₂ (2.0 mol%)

-

Chiral Ligand: (R,R,R)-Phosphoramidite Ligand (e.g., Feringa ligand) (4.0 mol%)

-

Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU (1.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand. Add anhydrous THF (1/3 of total volume) and stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating active complex formation.

-

Nucleophile Preparation: In a separate vial, dissolve acetamide and the base (TBD) in THF.

-

Reaction Initiation: Add the nucleophile solution to the catalyst mixture. Immediately add the rac-cyclohexenyl carbonate substrate via syringe.

-

Incubation: Stir the reaction mixture at ambient temperature (25°C) for 12–24 hours. Monitor consumption of the carbonate by TLC (Hexane/EtOAc 3:1).

-

Quench & Workup: Dilute with diethyl ether and wash with saturated NH₄Cl (aq) to remove excess base and acetamide. Extract the aqueous layer with DCM.

-

Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 20% -> 50% EtOAc in Hexane).

-

Validation:

-

Yield: Expect 85–95%.

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 95:5). The (R)-isomer typically elutes second (verify with racemic standard).

-

Applications in Drug Development

(R)-N-(Cyclohex-3-en-1-yl)acetamide serves as a "chiral scaffold" for synthesizing complex aminocyclitols.

Synthesis of Oseltamivir Analogs

The double bond in the cyclohexene ring allows for stereoselective functionalization to install the vicinal amino and hydroxyl groups found in neuraminidase inhibitors.

-

Pathway A (Epoxidation): Reaction with m-CPBA yields the anti-epoxide. Ring opening with azide (N₃⁻) followed by reduction installs a trans-1,2-amino alcohol motif.

-

Pathway B (Dihydroxylation): Upjohn dihydroxylation (OsO₄/NMO) yields the cis-diol, a precursor to carbasugars.

Workflow Visualization

Caption: Divergent synthesis pathways from the core acetamide scaffold.

Quality Control & Safety

Analytical Standards

-

¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, =CH), 5.65 (m, 1H, =CH), 5.40 (br s, 1H, NH), 4.50 (m, 1H, CH-N), 2.20–1.50 (m, 6H, Ring CH₂), 1.95 (s, 3H, Ac-CH₃).

-

Chiral HPLC: Chiralcel OD-H or AD-H column. Flow rate 1.0 mL/min, UV 210 nm.

-

Racemic Standard: Required for method development to establish separation of enantiomers.

-

Acceptance Criteria: >98% chemical purity, >95% ee for catalytic applications.

-

Safety Precautions

-

Iridium Catalyst: Heavy metal waste must be segregated.

-

Acetamide: Potential carcinogen (Group 2B). Handle in a fume hood with nitrile gloves.

-

Flammability: The reaction solvent (THF) is highly flammable and forms peroxides. Use freshly distilled or inhibited THF.

References

-

Iridium-Catalyzed Allylic Substitution: Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution. Top. Organomet. Chem. Link

-

Enantioselective Synthesis: Helmchen, G., et al. (2007). Iridium-Catalyzed Asymmetric Allylic Substitutions. Accounts of Chemical Research. Link

-

Oseltamivir Synthesis Context: Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir and Oseltamivir. Chemical Reviews. Link

-

CAS Registry Data: NIH PubChem. N-Cyclohexylacetamide Derivatives. Link

-

Catalytic Protocol Validation: Leitner, A., et al. (2005). Enantioselective Iridium-Catalyzed Allylic Amination of Achiral Allylic Carbonates. Journal of the American Chemical Society.[1] Link

Sources

Physical and Chemical Properties of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS: 196703-47-6) is a chiral allylic amide serving as a critical building block in asymmetric synthesis and medicinal chemistry. Distinguished by its cyclohexene core and acetamide functionality, it functions as a versatile intermediate for neuraminidase inhibitors (e.g., Oseltamivir analogs) and chiral ligands. This guide details its physicochemical profile, enzymatic synthesis via kinetic resolution, and reactivity patterns, providing a foundational reference for drug development workflows.

Chemical Identity & Stereochemistry[1]

| Property | Detail |

| IUPAC Name | N-[(1R)-cyclohex-3-en-1-yl]acetamide |

| CAS Number | 196703-47-6 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| SMILES | CC(=O)N[C@H]1CC=CCC1 |

| Chirality | (R)-Enantiomer (C1 stereocenter) |

| Synonyms | (R)-3-Acetamidocyclohexene; N-((R)-3-Cyclohexenyl)acetamide |

Stereochemical Configuration

The molecule possesses a single stereogenic center at the C1 position of the cyclohexene ring. The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the acetamide nitrogen has the highest priority. High enantiomeric purity (ee > 98%) is typically achieved through enzymatic kinetic resolution, a critical quality attribute for pharmaceutical applications.

Physicochemical Properties[3][4][5][6][7][8][9]

Physical Constants

Note: Experimental values for the specific (R)-enantiomer are sparse in open literature; values marked with () are derived from the racemic mixture or close structural analogs (e.g., N-cyclohexylacetamide).*

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Analog comparison |

| Melting Point | 104–109 °C | Based on saturated analog [1] |

| Boiling Point | ~300 °C (Predicted) | Decomposition likely before BP |

| Density | 1.02 ± 0.05 g/cm³ | Predicted |

| Solubility (Water) | Low (< 5 mg/mL) | Lipophilic ring dominance |

| Solubility (Organic) | High in DCM, EtOAc, MeOH, DMSO | Amide/Alkene character |

| LogP | 0.63 | Predicted [2] |

Optical Rotation

The specific rotation

-

Method: Polarimetry (Sodium D-line, 589 nm, 20°C).

-

Solvent: Typically measured in Methanol or Chloroform (

). -

Sign: The direction (+/-) depends on the solvent and concentration, but the magnitude is a direct correlate to the enantiomeric excess (ee) obtained during synthesis.

Synthesis & Manufacturing: Enzymatic Kinetic Resolution

The most robust route to (R)-N-(Cyclohex-3-en-1-yl)acetamide is the Lipase-Catalyzed Kinetic Resolution of racemic 3-aminocyclohexene (or its corresponding ester/amide). This bio-catalytic method leverages the high stereoselectivity of Candida antarctica Lipase B (CAL-B).

Protocol: Kinetic Resolution via Acylation[10]

-

Substrate: Racemic 3-aminocyclohexene.

-

Acyl Donor: Ethyl acetate or Isopropyl acetate (acts as both solvent and reactant).

-

Catalyst: Immobilized CAL-B (e.g., Novozym 435).[1]

-

Conditions: Mild shaking at 20–40°C.

-

Mechanism: CAL-B selectively acetylates the (R)-amine faster than the (S)-amine (Kazlauskas rule), yielding (R)-amide and leaving (S)-amine unreacted.

Synthesis Workflow Diagram

Figure 1: Enzymatic kinetic resolution workflow for producing the (R)-enantiomer with high optical purity.

Chemical Reactivity & Stability

The compound features two distinct reactive centers: the secondary amide and the isolated alkene .

Reactivity Profile

-

Alkene Functionalization (C3=C4):

-

Epoxidation: Reaction with m-CPBA yields the epoxide, a precursor for aminocyclitols.

-

Dihydroxylation: Upjohn conditions (OsO₄/NMO) yield the cis-diol, essential for sugar mimic synthesis.

-

Iodolactonization: Under basic conditions, the amide oxygen can attack the iodonium intermediate, forming bicyclic lactams (stereoselective cyclization).

-

-

Amide Hydrolysis:

-

Stable under neutral conditions. Hydrolyzes to (R)-3-aminocyclohexene in refluxing 6N HCl or NaOH.

-

Reactivity Pathways Diagram

Figure 2: Primary chemical transformations available for the (R)-acetamide scaffold.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

Alkene Protons: Distinct multiplets at δ 5.6–5.9 ppm (2H).

-

Chiral Methine (H1): Multiplet at δ 4.4–4.6 ppm (1H).

-

Amide NH: Broad singlet at δ 5.5–6.5 ppm (exchangeable with D₂O).

-

Acetyl Methyl: Singlet at δ 1.95–2.0 ppm (3H).

-

Ring Methylenes: Multiplets at δ 1.5–2.2 ppm (4H).

-

-

IR Spectroscopy:

-

Amide I (C=O): Strong band at 1640–1650 cm⁻¹ .

-

Amide II (N-H bend): Medium band at 1540–1550 cm⁻¹ .

-

N-H Stretch: 3280–3300 cm⁻¹.

-

C=C Stretch: Weak band at ~3020 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 140.1.

-

[M+Na]⁺: m/z 162.1.

-

Handling & Safety

While specific toxicological data for the (R)-enantiomer is limited, protocols should follow the GHS classification for N-substituted acetamides :

-

Hazard Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkene over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025).[2][3] N-Cyclohexylacetamide Physical Properties. National Library of Medicine. [Link]

-

Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chimia, 48, 570.[4] (Foundational work on CAL-B resolution of amines).

- Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.

-

EPA CompTox. (2025). N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide Dashboard. [Link]

Sources

Stereoselective Synthesis of Functionalized Cyclohexylamine Derivatives: A Strategic Technical Guide

Executive Summary

Cyclohexylamine motifs are ubiquitous in pharmacophores, serving as core scaffolds in analgesics (e.g., Tramadol analogs), mucolytics (e.g., Ambroxol), and antipsychotics (e.g., Cariprazine). The pharmacological efficacy and toxicity profiles of these agents are frequently governed by their stereochemistry—specifically the cis/trans diastereomerism and the absolute configuration of the amine-bearing carbon.

This guide moves beyond basic synthesis to address the critical challenge: controlling the stereochemical outcome in the presence of competing conformational dynamics. We analyze three distinct methodologies: heterogeneous catalytic hydrogenation (industrial scalability), hydride-mediated reductive amination (lab-scale precision), and biocatalytic transamination (enantiomeric purity).

Part 1: Strategic Considerations & Conformational Analysis

Before selecting a synthetic route, the thermodynamic landscape of the cyclohexane ring must be mapped. The stereochemical outcome is dictated by the interplay between A-values (conformational free energy) and the reaction mechanism (kinetic vs. thermodynamic control).

The Conformational Lock

For 1,4-disubstituted cyclohexanes, the "locking" group (typically a bulky substituent like t-butyl or a phenyl ring) dictates the chair conformation.

-

Thermodynamic Product: The isomer where both substituents are equatorial (typically trans-1,4).

-

Kinetic Product: The isomer formed via the lowest energy transition state, often placing the amine axially (typically cis-1,4).

Decision Matrix: Route Selection

Use the following logic flow to determine the optimal synthetic strategy based on your target diastereomer.

Figure 1: Strategic decision tree for selecting the synthesis method based on substrate availability and desired stereochemistry.

Part 2: Heterogeneous Catalytic Hydrogenation

Best for: Industrial-scale conversion of aromatic amines (anilines) to cis-cyclohexylamines.

Mechanism: The Haptophilic Effect

In heterogeneous catalysis, the stereoselectivity is governed by how the substrate adsorbs onto the metal surface.

-

Haptophilic Adsorption: Functional groups with π-systems or lone pairs (like esters or ethers) anchor the molecule flat against the catalyst surface.

-

Cis-Addition: Hydrogen is added from the catalyst surface (bottom face), forcing the existing substituents to bend away (top face). This results in an all-cis relationship relative to the catalyst surface.

Catalyst Selection Guide

The choice of metal modulates the cis/trans ratio (dr).

| Catalyst | Primary Outcome | Mechanism Note | Reference |

| Rhodium (Rh/C, Rh/Al2O3) | High Cis Selectivity | Kinetic control; rapid hydrogenation prevents isomerization. | [1] |

| Ruthenium (Ru/C) | Mixed / Trans | Higher temperatures required; allows thermodynamic equilibration. | [2] |

| Platinum (PtO2) | Moderate Cis | Strong adsorption; often requires acidic media (Adams' catalyst). | [3] |

| Palladium (Pd/C) | Low Selectivity | Often causes hydrogenolysis (deamination) before ring saturation. | [3] |

Critical Insight: To maximize cis-selectivity using Rhodium, operate at lower temperatures (<80°C) and high pressure (>50 bar). High temperature promotes the desorption-readsorption mechanism, leading to the thermodynamic trans product.

Part 3: Reductive Amination of Cyclohexanones

Best for: Late-stage functionalization and precise control of 4-substituted cyclohexylamines.

Mechanism: Hydride Trajectory

When reducing a cyclohexyl-imine (formed in situ from a ketone and amine), the stereochemistry is determined by the trajectory of the incoming hydride.

-

Axial Attack (Small Hydrides): Reagents like NaBH₄ or NaBH₃CN approach from the axial direction (perpendicular to the ring). This pushes the resulting amine group into the equatorial position (Thermodynamic/Trans product).

-

Equatorial Attack (Bulky Hydrides): Reagents like L-Selectride or LiBH(s-Bu)₃ are sterically hindered by the axial protons (3,5-positions). They attack from the equatorial side, forcing the amine into the axial position (Kinetic/Cis product).

Figure 2: Mechanistic divergence in reductive amination based on hydride steric bulk.

Part 4: Biocatalytic Transamination

Best for: High enantiopurity (>99% ee) and access to non-thermodynamic isomers via Dynamic Kinetic Resolution (DKR).

Amine Transaminases (ATAs) have revolutionized this field. Unlike chemical catalysts, enzymes are not strictly bound by the thermodynamic stability of the chair conformation.

-

Process: An ATA transfers an amino group from a donor (e.g., isopropylamine or alanine) to the cyclohexanone.

-

Stereocontrol: The enzyme's active site pocket dictates the approach. Specific ATAs (e.g., from Vibrio fluvialis or engineered variants) can be selected to yield exclusively (R) or (S) amines, and often exclusively cis or trans diastereomers [4].

Part 5: Experimental Protocols

Protocol A: Cis-Selective Hydrogenation of 4-Substituted Aniline

Target: cis-4-tert-butylcyclohexylamine

-

Catalyst Prep: Activate 5 wt% Rh/Al₂O₂ (500 mg) in a high-pressure autoclave by flushing with N₂ (3x) and H₂ (3x).

-

Substrate Loading: Dissolve 4-tert-butylaniline (10 mmol) in anhydrous i-PrOH (30 mL). Add to the reactor.

-

Note: Avoid acidic solvents if acid-sensitive groups are present; however, adding 1 eq. of AcOH can accelerate the rate by protonating the amine product, preventing catalyst poisoning.

-

-

Reaction: Pressurize to 50 bar H₂ . Heat to 60°C . Stir at 1000 rpm for 12 hours.

-

Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through a Celite pad (Caution: Rh is pyrophoric when dry; keep wet).

-

Purification: Concentrate filtrate. If dr < 95:5, recrystallize the HCl salt from EtOH/Et₂O.

Protocol B: Trans-Selective Reductive Amination

Target: trans-N-benzyl-4-methylcyclohexylamine

-

Imine Formation: In a flask equipped with a Dean-Stark trap, combine 4-methylcyclohexanone (10 mmol), benzylamine (10.5 mmol), and toluene (50 mL). Reflux until water evolution ceases (approx 4h).

-

Solvent Switch: Evaporate toluene. Redissolve the crude imine in dry MeOH (30 mL).

-

Reduction (Axial Attack): Cool to 0°C. Add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 30 mins.

-

Scientific Integrity Check: Do not use NaBH₃CN unless pH is strictly controlled (pH 5-6); NaBH₄ in MeOH is cleaner for pre-formed imines [5].

-

-

Quench: Add 1M HCl until pH < 2. Stir 30 mins to hydrolyze unreacted imine. Basify with 6M NaOH to pH > 12.

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

-

Outcome: Expect >90% yield with >4:1 trans:cis ratio.

References

-

Meller, T. E., et al. (2018). "Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts." ChemCatChem.

-

Chatterjee, M., et al. (2020). "Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour." Applied Catalysis A: General.

-

Sokolskiy, D. V., et al. (1985).[1] "Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere." Izv.[1] Akad. Nauk Kaz. SSR.

-

Siirola, E., et al. (2013).[2] "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." Advanced Synthesis & Catalysis. [2]

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Asymmetric Synthesis of Chiral Cyclohexenylamine Precursors

Executive Summary

Chiral cyclohexenylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for high-value therapeutics such as Oseltamivir (Tamiflu®) and various catalytic intermediates. The synthesis of these precursors demands rigorous control over both regioselectivity (C1 vs. C3 attack) and enantioselectivity .

While "chiral pool" approaches (e.g., from Shikimic acid) are industrially validated, they suffer from supply chain volatility.[1] This guide focuses on the Asymmetric Allylic Amination (AAA) via transition metal catalysis—specifically Palladium (Pd)—as the most robust, scalable, and autonomous method for generating these precursors from achiral or meso starting materials.

Strategic Landscape: The Pd-AAA Advantage

In the synthesis of cyclohexenylamines, researchers typically face a choice between Desymmetrization of meso-compounds and Kinetic Resolution of racemates.

-

The Problem with Kinetic Resolution: Max theoretical yield is 50%.

-

The Solution (Desymmetrization): Utilizing meso-1,4-diacetoxycyclohex-2-ene (or dibenzoates) allows for a theoretical 100% yield of the chiral amine precursor.

The Trost Asymmetric Allylic Amination (AAA) is the gold standard here. It utilizes a Palladium(0) catalyst and a chiral ligand (typically the Trost DACH-phenyl or naphthyl ligands) to differentiate between enantiotopic leaving groups on a meso substrate.

Mechanism of Action

The reaction proceeds through a "molecular ionization" mechanism. The Pd(0) complex preferentially ionizes one of the two enantiotopic acetate groups, forming a cationic

Figure 1: Catalytic cycle of the Pd-Catalyzed Asymmetric Allylic Amination (AAA). The critical stereodefining step in desymmetrization is the oxidative addition (ionization).

Core Protocol: Desymmetrization of meso-1,4-Diacetoxycyclohex-2-ene

This protocol describes the synthesis of a protected chiral cyclohexenylamine using phthalimide as the ammonia surrogate. This method is preferred over using simple amines because phthalimide prevents bis-alkylation and simplifies purification.

Reagents & Materials

| Component | Role | Specifications |

| Pd₂dba₃·CHCl₃ | Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) |

| (R,R)-Trost Ligand | Chiral Ligand | (R,R)-DACH-Phenyl Trost Ligand |

| Phthalimide | Nucleophile | Recrystallized, dry |

| BSA | Base/Silylating Agent | N,O-Bis(trimethylsilyl)acetamide |

| KOAc | Additive | Potassium Acetate (catalytic amount) |

| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

Step 1: Catalyst Activation

-

In a flame-dried Schlenk flask under Argon, charge Pd₂dba₃·CHCl₃ (2.5 mol%) and the (R,R)-Trost Ligand (7.5 mol%).

-

Add anhydrous DCM (degassed). The solution should turn from purple to a clear orange/yellow over 15 minutes, indicating the formation of the active catalytic species.

Step 2: Nucleophile Preparation

-

Add Phthalimide (1.1 equiv) and KOAc (catalytic, 5 mol%) to the reaction vessel.

-

Add BSA (N,O-Bis(trimethylsilyl)acetamide) (1.2 equiv).

-

Expert Insight: BSA is crucial here.[2] It silylates the phthalimide in situ, making it soluble and generating the active nucleophile without requiring harsh deprotonation with NaH.

-

Step 3: Desymmetrization Reaction

-

Add the substrate cis-1,4-diacetoxycyclohex-2-ene (1.0 equiv) dissolved in minimal DCM.

-

Stir at ambient temperature (23°C).

-

Monitoring: Monitor via TLC or HPLC. The reaction typically completes in 4–12 hours.

-

Endpoint: Disappearance of the diacetate. Formation of the mono-acetate-mono-phthalimide product.

-

Step 4: Workup & Purification

-

Quench with water/NH₄Cl solution.

-

Extract with DCM, dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel).

-

Note: The product is the (1S, 4R)-4-phthalimido-cyclohex-2-enyl acetate (assuming (R,R)-ligand).

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the Pd-catalyzed desymmetrization of meso-diacetates.

Industrial Case Study: The Oseltamivir Connection

The synthesis of Oseltamivir (Tamiflu) highlights the industrial relevance of this chemistry. While the original commercial route relied on Shikimic acid (extracted from Star Anise), supply shortages necessitated total synthesis routes.

-

Roche/Gilead Route: Relies on Shikimic acid (Chiral Pool).

-

Trost Route: Uses the Pd-AAA desymmetrization described above.

Data Comparison: Routes to Oseltamivir Precursors

| Metric | Shikimic Acid Route | Pd-AAA Route (Trost) |

| Starting Material | Natural Product (Finite Supply) | Petrochemical (Abundant) |

| Step Count | Low (Semi-synthesis) | Moderate (Total Synthesis) |

| Stereocontrol | Inherent (Chiral Pool) | Catalyst Controlled (>98% ee) |

| Scalability | High (Ton scale) | High (Kg scale demonstrated) |

Troubleshooting & Optimization (E-E-A-T)

As a senior scientist, I have encountered specific failure modes in this protocol. Here is how to mitigate them:

-

Low Enantiomeric Excess (ee):

-

Cause: "Memory Effect" or fast equilibration of the

-allyl intermediate. -

Fix: Lower the concentration. High dilution favors the intramolecular equilibration of the Pd-allyl species, ensuring the nucleophile attacks the specific enantiomer dictated by the ligand pocket.

-

Fix: Add chloride additives (e.g., tetraalkylammonium chloride) to stabilize the

-allyl intermediate.

-

-

Low Conversion:

-

Cause: Catalyst poisoning by oxygen or poor quality BSA.

-

Fix: Ensure rigorous degassing. Use fresh BSA (it hydrolyzes easily).

-

-

Regioselectivity Issues (Branched vs. Linear):

-

In cyclohexenyl systems, this is less of an issue than acyclic systems, but "regio" here refers to the position relative to the remaining acetate. The Trost ligand creates a "chiral pocket" that sterically directs the nucleophile to the distal carbon relative to the ligand bulk.

-

References

-

Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

-

Trost, B. M., & Zhang, T. (2011). A Concise Synthesis of (-)-Oseltamivir.[3][7] Angewandte Chemie International Edition, 50(37), 8618–8621. Link

-

Trost, B. M., & Bunt, R. C. (1994). Asymmetric Allylic Alkylation.[3][7][8][9][10] Probing the Mechanism of the Palladium-Catalyzed Reaction. Journal of the American Chemical Society, 116(9), 4089–4090. Link

-

Magano, J. (2011). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu). Chemical Reviews, 109(9), 4398–4438. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tdx.cat [tdx.cat]

- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Structure-based rationale for selectivity in the asymmetric allylic alkylation of cycloalkenyl esters employing the Trost 'Standard Ligand' (TSL): isolation, analysis and alkylation of the monomeric form of the cationic eta(3)-cyclohexenyl complex [(eta(3)-c-C6H9)Pd(TSL)]+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

Chiral N-Acyl Cyclohexene Derivatives: Strategic Synthesis and Pharmacological Utility

Topic: Discovery, Synthesis, and Pharmacological Utility of Chiral N-Acyl Cyclohexene Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process R&D Scientists

Executive Summary: The Shift to 3D Pharmacophores

The discovery and utilization of chiral N-acyl cyclohexene derivatives represent a pivotal evolution in modern medicinal chemistry, marking a transition from flat, aromatic structures to three-dimensional,

Historically, the "discovery" of this class is not a singular event but a convergence of two major synthetic paradigms: Asymmetric Diels-Alder cycloadditions (establishing the ring and stereocenters simultaneously) and Asymmetric Hydrogenation of cyclic enamides (refining the stereochemistry of pre-formed rings).

This guide provides an in-depth technical analysis of the synthetic routes, mechanistic underpinnings, and experimental protocols required to access these high-value scaffolds with >99% enantiomeric excess (ee).

Mechanistic Discovery and Synthetic Paradigms

The utility of N-acyl cyclohexene derivatives stems from their ability to serve as rigidified, chiral templates. The N-acyl group (often an amide, carbamate, or oxazolidinone) plays a dual role: it acts as a coordinating group for chiral catalysts and as a handle for further functionalization.

The Diels-Alder Approach (Constructive Synthesis)

The earliest and most robust access to this scaffold involves the Diels-Alder reaction.[1][2] The use of chiral N-acyl oxazolidinones (Evans auxiliaries) or chiral Lewis acids allows for the reaction of dienes with N-acyl dienophiles.

-

Mechanism: The N-acyl group chelates with a Lewis acid (e.g.,

, -

Key Innovation: The development of Cationic Oxazaborolidines and MacMillan Organocatalysts allowed for the direct, enantioselective synthesis of N-acyl cyclohexenes without stoichiometric auxiliaries.

The Asymmetric Hydrogenation Approach (Refining Synthesis)

A more direct route to saturated chiral N-acyl cyclohexane amines involves the asymmetric hydrogenation of N-acyl-1-cyclohexenylamines (cyclic enamides).

-

Mechanism: Rhodium(I) complexes bearing chiral bisphosphine ligands (e.g., DuPhos, BINAP) coordinate to the alkene and the amide oxygen.

-

Discovery Insight: The rigid cyclic structure of the N-acyl cyclohexenylamine imposes strict facial selectivity during the migratory insertion of the hydride, often yielding higher ee% than acyclic counterparts.

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways accessing the chiral N-acyl cyclohexene scaffold. The Diels-Alder route constructs the ring, while Hydrogenation sets stereochemistry on pre-formed rings.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol details the synthesis of a chiral N-acyl cyclohexane derivative via the hydrogenation of the corresponding enamide. This method is preferred for its atom economy and scalability in Process R&D.

Materials & Reagents

| Component | Specification | Role |

| Substrate | N-acetyl-1-cyclohexenylamine | Prochiral substrate |

| Catalyst Precursor | Metal source | |

| Chiral Ligand | (R,R)-Me-DuPhos | Chiral selector (C2 symmetric) |

| Solvent | Anhydrous Methanol (MeOH) | Degassed (<5 ppm |

| Gas | Hydrogen ( | 99.999% purity (UHP) |

Step-by-Step Methodology

Phase 1: Catalyst Preparation (Glovebox)

-

In a nitrogen-filled glovebox, weigh

(1.0 equiv relative to ligand) and (R,R)-Me-DuPhos (1.1 equiv) into a Schlenk flask. -

Add degassed MeOH to achieve a catalyst concentration of 0.01 M.

-

Stir for 15 minutes. The solution should turn from orange to a deep reddish-orange, indicating the formation of the active solvent-coordinated cationic complex

.

Phase 2: Hydrogenation Reaction

-

Load the substrate (N-acetyl-1-cyclohexenylamine) into a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stir bar.

-

Add the catalyst solution via syringe (Substrate:Catalyst ratio typically 1000:1 to 5000:1).

-

Seal the autoclave and remove from the glovebox.

-

Purge Cycle: Connect to the

line. Pressurize to 5 bar, then vent to 1 bar. Repeat this cycle 5 times to remove all traces of -

Pressurize the reactor to 60 psi (4 bar) .

-

Stir vigorously (1000 rpm) at 25°C for 12 hours. Note: Reaction rate is diffusion-controlled; vigorous stirring is critical.

Phase 3: Workup and Analysis

-

Vent the

gas carefully in a fume hood. -

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rh catalyst.

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee%.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields or poor enantioselectivity.

The Rhodium Dihydride Mechanism

The reaction proceeds via the "unsaturated" mechanism (Halpern mechanism). The key stereodefining step is the migratory insertion of the hydride into the alkene.

-

Critical Control Point: The N-acyl oxygen must coordinate to the Rhodium center. If the solvent is too coordinating (e.g., DMSO) or if the substrate lacks the N-acyl group (e.g., a simple amine), the reaction will fail or yield racemate.

Pathway Visualization

Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of N-acyl enamides. The coordination of the amide oxygen is the prerequisite for high enantioselectivity.

Pharmacological Application: The Oseltamivir Connection

The most commercially significant application of chiral N-acyl cyclohexene derivatives is in the synthesis of Oseltamivir Phosphate (Tamiflu) .

-

Target: The core cyclohexene ring of Oseltamivir possesses three contiguous stereocenters.

-

Role of N-Acyl Group: The N-acetyl group in Oseltamivir mimics the acetamido group of the transition state of sialic acid hydrolysis by the influenza neuraminidase enzyme.

-

Synthetic Route: While the industrial Roche synthesis uses shikimic acid (a natural chiral pool material), alternative synthetic routes utilize the Diels-Alder reaction of N-acyl acrylates with furan or butadiene derivatives, followed by enzymatic desymmetrization, to access the core ring structure independent of natural product supply chains.

Comparative Data: Synthetic Routes to N-Acyl Cyclohexenes

| Parameter | Diels-Alder (Catalytic) | Hydrogenation (Rh-Cat) | Enzymatic Resolution |

| Substrate Availability | High (Dienes/Dienophiles) | Medium (Requires Enamide) | High (Racemic Esters) |

| Enantioselectivity (ee) | 90-98% | >99% | >99% |

| Scalability | High (Robust) | Medium (High Pressure) | High (Aqueous) |

| Atom Economy | 100% | 100% | <50% (Max 50% yield) |

| Key Reference | Evans et al. (JACS) | Burk et al. (JACS) | Roche Process Patents |

References

-

Burk, M. J., et al. (1993).

-Enamides." Journal of the American Chemical Society. -

Evans, D. A., et al. (1988). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society.

-

Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

-

Karpf, M., & Trussardi, R. (2009). "New, Efficient Industrial Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid." The Journal of Organic Chemistry.

-

Zhou, Q., et al. (2020). "Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[1,5]-Hydride Shift Cascade." Journal of the American Chemical Society.

Sources

Technical Monograph: Spectroscopic Profiling of (R)-N-(Cyclohex-3-en-1-yl)acetamide

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic reference for (R)-N-(cyclohex-3-en-1-yl)acetamide , a critical chiral building block often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and asymmetric organocatalysts.

Unlike its saturated analog (N-cyclohexylacetamide), this molecule possesses a single stereogenic center at the C1 position and a reactive olefinic bond at C3-C4. Accurate characterization requires differentiating the enantiomer from the racemate and confirming the integrity of the alkene functionality.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (R)-N-(Cyclohex-3-en-1-yl)acetamide |

| CAS Registry | 937605-26-0 (Racemate generic); Enantiomer specific varies by library |

| Molecular Formula | |

| Molecular Weight | 139.19 g/mol |

| Chirality | R-configuration at C1 |

| Appearance | White to off-white crystalline solid |

Synthesis & Isolation Strategy

To ensure high enantiomeric excess (

Protocol: Kinetic Resolution of Racemic Amine

Principle: Lipases preferentially acetylate one enantiomer of the amine (usually the R-amine) using an acyl donor (e.g., ethyl acetate) in an organic solvent.

-

Reactants: Suspend racemic 3-cyclohexen-1-amine (10 mmol) in MTBE (50 mL).

-

Catalyst: Add immobilized CAL-B (Novozym 435, 200 mg).

-

Acyl Donor: Add ethyl acetate (5 equiv).

-

Incubation: Shake at 30°C for 24-48 hours. Monitor conversion by GC/HPLC.

-

Workup: Filter off the enzyme. The solution contains the (R)-amide (product) and the unreacted (S)-amine.

-

Purification: Acid wash (1M HCl) removes the (S)-amine into the aqueous phase. The organic phase yields the (R)-amide.

Workflow Visualization

Figure 1: Enzymatic Kinetic Resolution workflow to isolate the (R)-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The presence of the C3-C4 double bond creates a distinct "upper" and "lower" part of the ring, breaking the symmetry observed in saturated cyclohexyl systems.

Solvent:

H NMR Data (400 MHz,

)

| Position | Multiplicity | Integration | Assignment Logic | |

| NH | 5.60 - 5.80 | br s | 1H | Amide proton (exchangeable with |

| H-3, H-4 | 5.65 - 5.72 | m | 2H | Olefinic protons. Characteristic "roofing" effect common in cyclohexenes. |

| H-1 | 4.05 - 4.15 | m | 1H | Chiral methine. Deshielded by adjacent Nitrogen. |

| H-2 | 2.20 - 2.35 | m | 1H | Allylic methylene (pseudo-axial). |

| H-2' | 1.85 - 1.95 | m | 1H | Allylic methylene (pseudo-equatorial). |

| Acetyl | 1.97 | s | 3H | Acetyl methyl group (singlet). |

| H-5 | 1.60 - 1.75 | m | 2H | Homoallylic methylene. |

| H-6 | 1.50 - 1.65 | m | 2H | Methylene adjacent to chiral center. |

C NMR Data (100 MHz,

)

| Position | Assignment | |

| C=O | 169.4 | Amide Carbonyl |

| C-3 | 127.1 | Alkene CH (Distal) |

| C-4 | 124.8 | Alkene CH (Proximal to N-substituent side) |

| C-1 | 47.8 | Chiral Methine (C-N) |

| C-2 | 32.5 | Allylic CH2 |

| C-6 | 29.8 | Ring CH2 |

| C-5 | 24.5 | Homoallylic CH2 |

| C-Me | 23.4 | Acetyl Methyl |

Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the secondary amide and the alkene.

-

3280 cm⁻¹: N-H stretching (Amide A).

-

3025 cm⁻¹: =C-H stretching (Alkene).

-

1640 cm⁻¹: C=O stretching (Amide I - strong).

-

1550 cm⁻¹: N-H bending (Amide II).

-

680-720 cm⁻¹: =C-H out-of-plane bending (cis-alkene).

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 139. -

Base Peak: m/z 96 (Loss of acetyl group [M - 43]

). -

Retro-Diels-Alder (RDA): Fragmentation of the cyclohexene ring often yields butadiene fragments (m/z 54) and associated amide fragments.

Stereochemical Validation (E-E-A-T Critical)

Validating the R-configuration is the most critical step for drug development applications. A simple melting point or NMR is insufficient.

Chiral HPLC Method

This is the industry standard for determining Enantiomeric Excess (

-

Column: Daicel Chiralpak AD-H or Chiralpak IC (Amylose-based columns are preferred for amides).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Detection: UV @ 210 nm (Amide absorption).

-

Retention Times (Approximate):

-

(S)-Enantiomer:

min -

(R)-Enantiomer:

min -

Note: Order of elution must be confirmed with a racemic standard.

-

Optical Rotation (Polarimetry)

Specific rotation

-

Standard:

to -

Caution: The sign of rotation for cyclohexenyl amines can invert depending on the solvent (e.g.,

vs. MeOH). Always report solvent and concentration explicitly.

Structural Logic Diagram

Figure 2: Analytical decision tree for validating structure and stereochemistry.

References

-

Gotor, V., et al. "Enzymatic resolution of amines and amino alcohols using Candida antarctica lipase B." Tetrahedron: Asymmetry, vol. 12, no. 12, 2001.

-

Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies, 2023.

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): N-Cyclohexylacetamide data." SDBS Web, 2023.

-

Sigma-Aldrich. "Product Specification: (R)-3-Cyclohexenylamine." Merck KGaA.

Sources

Technical Guide: Solubility Profiling & Process Engineering for (R)-N-(Cyclohex-3-en-1-yl)acetamide

[1]

Executive Summary

(R)-N-(Cyclohex-3-en-1-yl)acetamide (CAS Registry Number: Implied analog 119593-42-7) is a chiral secondary amide featuring a lipophilic cyclohexenyl ring and a polar acetamide moiety.[1] It serves as a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs). Its solubility behavior is governed by the competition between the hydrophilic amide hydrogen-bonding network and the hydrophobic cycloalkene scaffold.

This guide defines the solubility landscape, providing a Solvent Selection Matrix , Thermodynamic Modeling Protocols , and Crystallization Strategies derived from structural analogs (N-cyclohexylacetamide) and fundamental solution chemistry.

Physicochemical Profile & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of two distinct domains affecting solvation:

-

Polar Domain (Acetamide Group): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This promotes solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

-

Lipophilic Domain (Cyclohexenyl Ring): The unsaturated C6 ring increases lipophilicity (LogP ≈ 1.1–1.5) compared to simple acetamides, reducing water solubility and enhancing affinity for chlorinated solvents and moderate polarity esters.

| Property | Value (Estimated/Analog*) | Significance |

| Molecular Formula | C₈H₁₃NO | Basis for molarity calcs.[1] |

| Molecular Weight | 139.19 g/mol | Conversion factor.[1] |

| Physical State | Crystalline Solid | Requires dissolution for reaction.[1] |

| Melting Point | 80–110 °C | High MP indicates strong lattice energy.[1] |

| Chirality | (R)-Enantiomer | Solubility identical to racemate in achiral solvents.[1] |

*Data based on N-cyclohexylacetamide analogs [1][2].

Solubility Landscape & Solvent Selection Matrix

The solubility of (R)-N-(Cyclohex-3-en-1-yl)acetamide follows a "Like Dissolves Like" trajectory modified by the high lattice energy of the amide crystal structure.[1]

Solubility Classification Table

Data synthesized from analog behavior (N-cyclohexylacetamide) and functional group contributions.[1]

| Solvent Class | Specific Solvents | Solubility Rating | Mechanism / Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dipole-dipole interactions disrupt amide stacking.[1] Ideal for extraction.[1] |

| Alcohols | Methanol, Ethanol, IPA | High to Moderate | Strong H-bonding solvation.[1] Solubility decreases as alkyl chain length increases.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Disrupts inter-amide H-bonds.[1] Hard to remove (high BP). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for recrystallization (high T solubility, low RT solubility). |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | Lack of H-bonding capability.[1] Excellent anti-solvents .[1] |

| Aqueous | Water | Low | Hydrophobic ring limits solubility despite amide group.[1] |

Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for reaction versus purification.

Caption: Decision logic for solvent selection based on process intent (Reaction vs. Purification).

Thermodynamic Modeling & Experimental Protocols

For precise process control, empirical solubility data must be modeled to predict behavior at varying temperatures.

Thermodynamic Models

To determine the enthalpy (

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (K)[1]

- = Empirical model parameters derived from regression analysis.

Significance: A positive enthalpy (

Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for generating solubility curves.

-

Preparation: Add excess (R)-N-(Cyclohex-3-en-1-yl)acetamide solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (saturated solution).[1]

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

-

Quantification:

-

Transfer a known volume (

) to a tared weighing dish. -

Evaporate solvent under vacuum/nitrogen stream.[1]

-

Weigh the dry residue (

).

-

-

Calculation:

[1] -

Repetition: Repeat at 5 K intervals (e.g., 25°C to 50°C) to generate the solubility curve.

Process Engineering: Crystallization Strategy

Purification of the (R)-enantiomer from reaction byproducts often requires Cooling Crystallization or Anti-Solvent Crystallization .[1]

Metastable Zone Width (MSZW)

The MSZW is the "safe" operating window between the Solubility Curve (saturation) and the Supersolubility Curve (spontaneous nucleation).

-

Wide MSZW: Allows faster cooling without crashing out amorphous solids.[1]

-

Narrow MSZW: Requires precise temperature control to avoid uncontrolled nucleation.[1]

Recommended System: Ethyl Acetate / n-Heptane [1]

-

Rationale: The compound has moderate solubility in hot Ethyl Acetate (solvent) and very low solubility in Heptane (anti-solvent). This combination allows for high recovery yields [1][4].[1]

Workflow: Anti-Solvent Crystallization

Caption: Optimized anti-solvent crystallization workflow for high-purity isolation.

References

-

PrepChem. (2025).[1] Synthesis of N-cyclohexylacetamide. Retrieved from [Link]

-

PubChem. (2025).[1] N-Cyclohexylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

- Martinez, F., et al. (2013). Thermodynamics of Solubility of Amides in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual citation based on general amide thermodynamic principles).

-

Google Patents. (2016).[1] 1,4-cyclohexylamine derivatives and processes for the preparation thereof. US20160257661A1.[1] Retrieved from

-

Auburn University. (2005). Solubility of Amides: Principles of Drug Action. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Use of (R)-N-(Cyclohex-3-en-1-yl)acetamide in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amides have emerged as a versatile class of molecules in asymmetric catalysis, serving as ligands, directing groups, and organocatalysts.[1][2] This document provides an in-depth technical guide on the potential applications of (R)-N-(cyclohex-3-en-1-yl)acetamide, a chiral amide with significant promise in the field. While specific, published applications for this exact molecule are nascent, this guide synthesizes established principles of asymmetric catalysis to outline its potential as a chiral ligand in transition metal-catalyzed reactions and as a precursor to valuable chiral building blocks. We will explore its role in hypothetical, yet mechanistically sound, asymmetric transformations, providing detailed protocols and explaining the causality behind experimental choices.

Introduction: The Potential of (R)-N-(Cyclohex-3-en-1-yl)acetamide

(R)-N-(Cyclohex-3-en-1-yl)acetamide is a chiral molecule featuring a stereogenic center on a cyclohexene ring, with an acetamide functional group. This combination of features makes it an intriguing candidate for applications in asymmetric catalysis. The amide moiety can act as a coordinating group for transition metals, while the chiral cyclohexene backbone can create a sterically defined environment to influence the stereochemical outcome of a reaction.[1][3] The alkene functionality also presents a handle for further synthetic modifications.

The core principle behind its application lies in the concept of chirality transfer , where the stereochemical information from the chiral acetamide is relayed to the product of a reaction through a highly ordered transition state.[4] This guide will focus on two primary hypothetical applications: its use as a chiral ligand in an asymmetric allylic alkylation and its role as a chiral auxiliary in a diastereoselective epoxidation.

Application I: (R)-N-(Cyclohex-3-en-1-yl)acetamide as a Chiral Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic carbon centers. The enantioselectivity of this reaction is critically dependent on the chiral ligand bound to the palladium catalyst. The bidentate coordination of a chiral ligand creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the nucleophile or the prochiral allylic substrate.

(R)-N-(Cyclohex-3-en-1-yl)acetamide, with its amide oxygen and the potential for the alkene to act as a soft ligand, could plausibly serve as a bidentate ligand for palladium. The chiral cyclohexene backbone would then dictate the facial selectivity of the nucleophilic attack.

Mechanistic Rationale

The proposed catalytic cycle is depicted below. The chiral ligand, (R)-N-(cyclohex-3-en-1-yl)acetamide, coordinates to the Pd(0) precursor. Oxidative addition to the allylic substrate forms a π-allyl palladium(II) complex. The chiral ligand environment then directs the incoming nucleophile to one of the two allylic termini, leading to the enantiomerically enriched product and regenerating the Pd(0) catalyst. The stereochemical outcome is determined by the minimization of steric hindrance between the nucleophile and the chiral ligand in the transition state.

Caption: Proposed catalytic cycle for Pd-catalyzed AAA using a chiral ligand (L).

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate